molecular formula C7H12N2O B3381283 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one CAS No. 22315-26-0

8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one

Cat. No.: B3381283
CAS No.: 22315-26-0
M. Wt: 140.18 g/mol
InChI Key: PJMWVIXECNGQSY-UHFFFAOYSA-N
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Description

8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one (CAS 22315-31-7) is a versatile and valuable chemical intermediate in organic and medicinal chemistry research. This compound features a bridged diazabicyclo[3.2.1]octane skeleton, a structure of high interest due to its utility as a rigid scaffold for constructing complex molecules . The carbonyl group at the 2-position provides a handle for further synthetic elaboration, making it a strategic building block for the development of novel pharmacologically active compounds. The 3,8-diazabicyclo[3.2.1]octane core is a key structure in scientific research, often exploited in the synthesis of tropane analogs and other biologically relevant molecules . For instance, related diazabicyclo[3.2.1]octane structures are synthesized via efficient methods such as 1,3-dipolar cycloadditions using 3-oxidopyraziniums, highlighting the sophisticated routes available for accessing this chemotype . Researchers utilize this scaffold to introduce specific three-dimensional structural motifs that can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, which is crucial in lead optimization processes during drug discovery . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-5-2-3-6(9)7(10)8-4-5/h5-6H,2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMWVIXECNGQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717509
Record name 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22315-26-0
Record name 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One and Its Derivatives

Retrosynthetic Analysis Strategies for the Bicyclo[3.2.1]octane Skeleton

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 3,8-diazabicyclo[3.2.1]octane skeleton, several disconnection strategies can be envisioned.

Key Disconnections and Strategic Bond Formations

The primary retrosynthetic disconnections for the 3,8-diazabicyclo[3.2.1]octane core typically involve cleaving one or more of the carbon-nitrogen bonds that define the bicyclic structure. Two prominent strategies are:

Strategy A: Disconnection of the Piperazinone Ring. This approach involves disconnecting the N3-C2 and N3-C4 bonds of the six-membered ring. This leads back to a key intermediate: a cis-substituted pyrrolidine (B122466) with functional groups at the 2 and 5 positions. For instance, a common precursor is a 1-methylpyrrolidine-2,5-dicarboxylic acid derivative. The strategic bond formations in the forward sense would be a Dieckmann-type condensation or an amidation followed by cyclization to form the lactam ring. A documented synthesis of the related 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione utilizes the cyclization of diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate with benzylamine. tandfonline.com

Strategy B: Disconnection across the Ethylene (B1197577) Bridge. This strategy involves cleaving the C6-C7 bond. A powerful forward reaction to form this bond is an intramolecular annulation. For example, a suitably functionalized piperidinone can undergo an intramolecular Michael addition or aldol (B89426) condensation to form the five-membered ring.

Strategy C: Cycloaddition Approach. The entire bicyclic core can be viewed as an adduct from a cycloaddition reaction. A [3+2] cycloaddition is a particularly effective strategy, where a three-atom component (like an azomethine ylide) reacts with a two-atom component (an alkene). For the 3,8-diazabicyclo[3.2.1]octane system, a 1,3-dipolar cycloaddition between a 3-oxidopyrazinium (an azomethine ylide) and an alkene dipolarophile is a viable route. nih.govacs.org

Identification of Core Synthetic Challenges and Limitations

The synthesis of the 3,8-diazabicyclo[3.2.1]octane skeleton is not without its challenges:

Stereocontrol: The bicyclic structure contains multiple stereocenters, particularly at the bridgehead carbons (C1 and C5). Establishing the correct relative stereochemistry, typically a cis-fusion, is crucial. Syntheses often start from meso compounds or employ stereoselective reactions to control these centers. tandfonline.com

Ring Strain: The bicyclo[3.2.1]octane system possesses inherent ring strain, which can make the final ring-closing step thermodynamically or kinetically challenging. High temperatures or potent catalysts are sometimes required to facilitate cyclization. For example, the thermal cyclization of an amide intermediate to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione requires heating to 210°C. tandfonline.com

Competing Pathways: During cyclization reactions, side reactions can occur. In the synthesis of 3,8-diazabicyclo[3.2.1]octane systems via 1,3-dipolar cycloaddition of 3-oxidopyraziniums, the formation of isomeric 2,5-diazabicyclo[2.2.2]octane skeletons has been observed. nih.govacs.org In some cases, the initially formed [3.2.1] adduct can rearrange to the more stable [2.2.2] system. nih.gov

Functional Group Compatibility: The presence of multiple functional groups requires careful selection of protective groups and reaction conditions to avoid unwanted transformations.

Cyclization Approaches to Form the Bicyclic Ring System

The construction of the bicyclic core is the cornerstone of any synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. Various cyclization strategies have been developed to achieve this.

Intramolecular Annulation Reactions

Intramolecular reactions are highly effective for forming cyclic structures as they are entropically favored.

Dieckmann Condensation and Related Cyclizations: A classical approach involves the intramolecular cyclization of a diester, such as diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate. This precursor can be cyclized with a primary amine (e.g., benzylamine) through a process involving amidation and subsequent intramolecular condensation to yield a dione, which can be selectively reduced to the desired lactam. tandfonline.comresearchgate.net

Intramolecular Michael and Mannich Reactions: Lactam derivatives containing pendant enal functionalities can undergo acid-catalyzed intramolecular Michael or vinylogous Mannich reactions to construct fused N-heterocycles. acs.orgacs.org Depending on the substituents, the enal can act as either a nucleophile or an electrophile to facilitate the ring closure. acs.org

Intramolecular Ene Reactions: A bicyclic lactam bearing an appropriate unsaturated side chain can undergo a thermal intramolecular ene reaction to form a more complex tricyclic system, demonstrating a powerful method for building upon the core bicyclic lactam framework. nih.govnih.gov

Reaction Type Precursor Key Conditions Product Core Reference
Amidation/CyclizationDiethyl cis-1-methylpyrrolidine-2,5-dicarboxylateBenzylamine, Xylene (reflux), then 210°C3,8-diazabicyclo[3.2.1]octan-2,4-dione tandfonline.com
Intramolecular Michael AdditionHydroxylactam with pendant enalTfOH (0.1 equiv)Fused N-heterocycle acs.org
Intramolecular Ene ReactionBicyclic lactam with unsaturated side chainThermal (280-300 °C)Tricyclic lactam nih.govnih.gov

Intermolecular Cycloaddition Methodologies

Cycloaddition reactions provide a convergent and often stereospecific route to the bicyclo[3.2.1]octane skeleton.

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of 3-oxidopyraziniums (which act as azomethine ylides) with various alkenes (dipolarophiles) such as acrylates is a well-established method for directly forming the 3,8-diazabicyclo[3.2.1]octane core. nih.govacs.org These reactions typically proceed with high regioselectivity. nih.gov However, the reaction can sometimes yield isomeric 2,5-diazabicyclo[2.2.2]octanes, or the initial [3.2.1] adduct may rearrange. nih.govarkat-usa.org The choice of dipolarophile and reaction conditions can influence the product distribution. acs.org

Intramolecular Diels-Alder Reactions: An alternative cycloaddition strategy involves an intramolecular Diels-Alder reaction. A properly constructed acyclic precursor containing both a diene and a dienophile can cyclize to form the bicyclo[3.2.1]octane framework. nih.gov

Reaction Type Reactants Yield Product Core Reference
1,3-Dipolar Cycloaddition1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + Methyl acrylate (B77674)73%3,8-diazabicyclo[3.2.1]octane nih.gov
1,3-Dipolar Cycloaddition1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium + Methyl crotonate51%3,8-diazabicyclo[3.2.1]octane acs.org

Metal-Catalyzed and Organocatalytic Cyclization Strategies

Catalytic methods offer mild, efficient, and often highly stereoselective pathways to complex molecular architectures.

Organocatalysis: Organocatalytic domino reactions are particularly powerful for constructing the bicyclo[3.2.1]octane skeleton with excellent control over stereochemistry. nih.govnih.gov For instance, the reaction between 1,4-cyclohexanedione (B43130) and nitroalkenes, catalyzed by a chiral organocatalyst, can afford highly substituted bicyclo[3.2.1]octane derivatives in a single step with excellent enantioselectivities via a domino Michael-Henry process. rsc.org Similarly, organocatalytic domino Michael/Aldol reactions have been developed for the enantioselective preparation of these bicyclic systems. acs.org These methods allow for the creation of multiple stereogenic centers, including quaternary carbons, in a single operation. acs.orgrsc.org

Metal Catalysis: While specific examples for this compound are less common, general metal-catalyzed methods are applicable for forming bicyclic skeletons. Palladium-catalyzed intramolecular Heck reactions, for example, are crucial for synthesizing bicyclic systems in the total synthesis of complex natural products. mdpi.com This type of reaction can form a key C-C bond to close one of the rings in the bicyclic structure. Gold-catalyzed cyclizations have also been employed to afford complex bicyclo[3.3.0]octane derivatives, showcasing the potential of transition metals to mediate complex ring-forming cascades. mdpi.com

Catalysis Type Reaction Catalyst Example Key Features Reference
OrganocatalysisDomino Michael-HenryChiral primary amine-thioureaForms four stereocenters, excellent enantioselectivity rsc.org
OrganocatalysisDomino Michael/AldolChiral primary amineConstructs bicyclo[3.2.1]octanes with quaternary carbons acs.org
Metal CatalysisIntramolecular Heck ReactionPd₂(dba)₃ / P(o-tol)₃Forms bicyclic systems via C-C bond formation mdpi.com

Stereoselective and Asymmetric Synthesis of the Chiral Bicyclic Scaffold

The inherent chirality of the 3,8-diazabicyclo[3.2.1]octane framework has driven the development of sophisticated synthetic strategies to access enantiomerically pure forms of this compound and its analogues. These methods are crucial for investigating the biological activities of individual stereoisomers. Approaches generally fall into three main categories: utilization of the chiral pool, application of asymmetric catalysis, and control of diastereoselectivity in cyclization reactions.

Chiral Auxiliary and Chiral Pool Approaches

The chiral pool approach leverages readily available, enantiomerically pure starting materials from nature to construct the target chiral scaffold. Amino acids, in particular, have proven to be versatile precursors. A notable strategy employs L- and D-pyroglutamic acids to achieve the chiral synthesis of (+)-(1S, 5R)- and (-)-(1R, 5S)-3,8-diazabicyclo[3.2.1]octan-2-ones, respectively. researchgate.net This methodology establishes the critical stereocenters of the bicyclic system early in the synthetic sequence, carrying the chirality of the starting material through to the final product.

An eight-step synthesis starting from commercially available pyroglutamic acid has been developed to produce an orthogonally protected 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, a versatile building block for further elaboration. researchgate.net These chiral pool strategies are advantageous as they provide a reliable and often predictable route to obtaining high enantiomeric purity.

Another established method involves the use of transannular enolate alkylation of piperazinone derivatives. This flexible route provides access to highly constrained bicyclic peptidomimetic synthons with specific substitutions at the Cα position. nih.gov

Asymmetric Catalysis in Bicyclo[3.2.1]octane Formation

Asymmetric catalysis offers an efficient alternative to chiral pool synthesis by creating chirality from achiral or racemic starting materials using a chiral catalyst. nih.gov While specific applications of asymmetric catalysis for the direct formation of this compound are not extensively detailed, methodologies developed for the analogous 8-azabicyclo[3.2.1]octane (tropane) scaffold are highly relevant. rsc.orgresearchgate.net These strategies often focus on desymmetrization of achiral tropinone (B130398) derivatives or cycloaddition reactions where stereochemistry is induced by the catalyst. researchgate.netresearchgate.net

For instance, asymmetric 1,3-dipolar cycloadditions of photochemically generated azomethine ylides have been explored as a viable approach to the 3,8-diazabicyclo[3.2.1]octane moiety. acs.org Similarly, asymmetric vinylogous Mannich reactions, catalyzed by chiral phosphonium (B103445) salts, have demonstrated the ability to construct complex chiral architectures with high enantioselectivity, showcasing the potential of organocatalysis in this field. researchgate.net The development of dual catalyst systems, combining transition metals with chiral Lewis acids, has also enabled highly diastereo- and enantioselective cycloaddition reactions to form related bicyclic systems. ehu.es

Diastereoselective Synthetic Routes and Control

Diastereoselective control is paramount in syntheses that form multiple stereocenters in a single transformation. A key step in the synthesis starting from pyroglutamates is a stereoselective catalytic hydrogenation of a nitroenamine intermediate, which proceeds with spontaneous cyclization to form the bicyclic core. researchgate.net The inherent stereochemistry of the pyrrolidine precursor directs the formation of the new stereocenters during the reductive cyclization.

Another powerful diastereoselective method is the transannular enolate alkylation of piperazinone derivatives. This intramolecular cyclization provides a robust method for constructing the 3,8-diazabicyclo[3.2.1]octan-2-one framework, where the stereochemical outcome is controlled by the geometry of the macrocyclic precursor. nih.gov Such strategies allow for the creation of highly constrained bicyclic structures with predictable stereochemistry.

Optimization of Reaction Conditions and Yields

The efficiency of synthetic routes to this compound is highly dependent on the careful optimization of reaction parameters. Key areas of focus include the choice of solvent, reaction temperature, and the selection of appropriate catalysts and ligands to maximize yield and stereoselectivity. rsc.orgresearchgate.net

Solvent Effects and Temperature Gradient Studies

The selection of a solvent can dramatically influence reaction outcomes, particularly in cycloaddition reactions used to construct the bicyclic scaffold. In the formation of diazabicyclo[3.2.1]octanes via 1,3-dipolar cycloaddition of 3-oxidopyraziniums, solvent choice was found to be critical. Acetonitrile was identified as the optimal solvent, while reactions attempted in tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) led to poorer results. acs.org This highlights the role of solvent polarity and its ability to stabilize intermediates or transition states in the reaction pathway.

Temperature is another critical variable. Many stereoselective reactions, such as those involving chiral lithium amides for the deprotonation of related ketone precursors, are performed at low temperatures (e.g., -78 °C) to enhance selectivity by minimizing competing side reactions and allowing the kinetically controlled product to dominate. nih.govusask.ca

Reaction TypeOptimal SolventSuboptimal SolventsReference
1,3-Dipolar CycloadditionAcetonitrileTetrahydrofuran (THF), Dichloromethane (CH₂Cl₂) acs.org

Catalyst and Ligand Screening for Enhanced Efficiency

Catalyst selection is fundamental to the efficiency and selectivity of many synthetic steps. In hydrogenation reactions, palladium on carbon (Pd/C) is a commonly used and effective catalyst for reductions, such as the conversion of a nitroenamine to the amine that subsequently cyclizes. researchgate.netrsc.org

For more complex transformations like cross-coupling reactions, which may be used to introduce substituents onto the bicyclic scaffold, extensive screening of catalysts and ligands is often necessary. In the synthesis of related 3-aryl-8-oxabicyclo[3.2.1]octane systems, various palladium catalysts were employed for Stille and Suzuki couplings. nih.gov Catalyst systems included tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] with tri-2-furylphosphine as a ligand, and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov The choice between these systems depends on the specific substrates and the desired reaction efficiency. Similarly, asymmetric transfer hydrogenations on related structures have utilized iridium catalysts paired with specific chiral ligands to achieve high enantioselectivity. nih.gov

TransformationCatalyst SystemLigand (if applicable)Application/ScaffoldReference
Reductive Cyclization10% Pd-CN/A3,8-diazabicyclo[3.2.1]octane rsc.org
Stille Cross-CouplingPd₂(dba)₃Tri-2-furylphosphine8-oxabicyclo[3.2.1]octane nih.gov
Suzuki Cross-CouplingPd(PPh₃)₄Triphenylphosphine8-oxabicyclo[3.2.1]octane nih.gov
Asymmetric Transfer HydrogenationIridium CatalystChiral Ligand B₃₁Telotristat ethyl precursor nih.gov

Process Intensification Techniques in Synthesis

Process intensification in chemical synthesis aims to develop more efficient, safer, and more compact manufacturing processes. For the synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold, techniques such as microwave irradiation and ultrasound assistance have shown considerable promise in accelerating reaction rates and improving yields compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave chemistry utilizes the efficient heating of materials through dielectric effects, primarily dipolar polarization and ionic conduction. This leads to a rapid and uniform rise in temperature within the reaction mixture, often resulting in dramatically reduced reaction times and improved yields. While specific literature on the microwave-assisted synthesis of this compound is limited, the synthesis of related bicyclic lactams has been successfully demonstrated. For instance, the thermolysis of nonconjugated 2-azetidinone-tethered bis(allenes) to form bicyclic azocine-β-lactams has been achieved through microwave irradiation, accomplishing the selective carbocyclization in the absence of a metal catalyst. Similarly, highly functionalized bis-β-lactams have been synthesized via [2π + 2π] cycloadditions under microwave irradiation, resulting in clean reactions with high yields and significantly shorter reaction times compared to conventional thermal methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, promotes reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. Ultrasound has been widely applied in the synthesis of various nitrogen-containing heterocycles, offering a green and efficient alternative to traditional methods. It has been shown to dramatically reduce reaction times, sometimes from hours to minutes, while providing excellent yields and greater product purity. For example, a green protocol for the synthesis of benzodiazepine (B76468) derivatives utilizes ultrasound irradiation in the presence of a recoverable and reusable ionic liquid. This approach is noted for its simplicity, environmentally friendly nature, mild conditions, and excellent yields in short reaction times.

The following table summarizes the potential advantages of these techniques for the synthesis of related heterocyclic structures.

TechniqueCompound ClassKey Advantages Reported
Microwave Irradiation Bicyclic β-LactamsReduced reaction times, high yields, clean reactions, stereoselective outcomes.
Ultrasound Assistance BenzodiazepinesReduced reaction times, excellent yields, mild conditions, environmentally friendly.
Ultrasound Assistance SpirooxindolopyrrolizidinesExcellent yields, reduced reaction time, simple product isolation.

Exploration of Novel Synthetic Pathways

Recent research has focused on developing novel synthetic routes to the 3,8-diazabicyclo[3.2.1]octane core that offer improved efficiency, stereoselectivity, and access to a wider range of derivatives.

One prominent novel pathway involves the [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile. Specifically, the reaction of 3-oxidopyraziniums, which act as azomethine ylides (a type of 1,3-dipole), with various acrylate derivatives provides a direct route to the 3,8-diazabicyclo[3.2.1]octan-2-one skeleton. acs.orgnih.gov This method is significant as it constructs the core bicyclic system in a single step with the potential for high stereocontrol. For example, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl acrylate yields the corresponding 3,8-diazabicyclo[3.2.1]octane derivative in good yield. acs.org A notable aspect of this pathway is the potential for a subsequent Wagner-Meerwein rearrangement, which can lead to the formation of 2,5-diazabicyclo[2.2.2]octane isomers, depending on the substituents and reaction conditions. acs.org

Another efficient synthetic strategy starts from readily available chiral precursors like pyroglutamic acid. researchgate.netsci-hub.st This approach allows for the asymmetric synthesis of the bicyclic core. The key step in one such synthesis involves the reduction and cyclization of a nitroenamine intermediate derived from pyroglutamic acid. researchgate.net This methodology has been successfully used to synthesize 8-methyl-3,8-diazabicyclo[3.2.1]octane and its 3-substituted analogues. researchgate.net

The table below presents data from the novel 1,3-dipolar cycloaddition pathway.

3-Oxidopyrazinium DerivativeDipolarophileProduct Yield (%)Reaction TimeReference
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl acrylate73%30 min acs.org
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumtert-Butyl acrylate63%1.5 h acs.org
1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyraziniumMethyl crotonate51%6 h acs.org

Green Chemistry Principles in Scaffold Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety. Key principles relevant to the synthesis of the this compound scaffold include the use of safer solvents, catalytic reagents over stoichiometric ones, and designing for energy efficiency.

The use of ultrasound and microwave irradiation, as discussed in section 2.4.3, aligns with the principle of energy efficiency by significantly reducing reaction times and, consequently, energy consumption. Furthermore, these techniques can often be performed under solvent-free conditions, reducing waste.

Another green approach is the use of environmentally benign solvents and catalysts. While many organic reactions rely on volatile and hazardous solvents, research into alternatives like water or ionic liquids is expanding. For instance, a glycine-catalyzed domino synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles has been successfully performed in an aqueous medium, providing an efficient and environmentally benign route to this related bicyclic system. The use of a simple amino acid as a catalyst further enhances the green credentials of this approach.

Applying these principles to the synthesis of this compound could involve:

Solvent Selection: Exploring water or other bio-based solvents for key reaction steps.

Catalysis: Replacing stoichiometric reagents with catalytic alternatives, such as biocatalysts (enzymes) or organocatalysts, which can offer high selectivity and reduce waste.

Atom Economy: Designing synthetic routes, like the 1,3-dipolar cycloaddition, that maximize the incorporation of all reactant atoms into the final product.

Flow chemistry, where reactions are performed in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved heat and mass transfer, and simplified scale-up. nih.govazolifesciences.com These benefits make it a highly attractive technology for the pharmaceutical industry.

The adaptation of synthetic routes for this compound to a continuous flow process could provide significant improvements in manufacturing efficiency and safety. While specific flow syntheses for this exact molecule are not yet widely reported, the synthesis of other structurally complex pharmaceutical ingredients has been successfully demonstrated in flow. nih.gov For example, multi-step syntheses of APIs have been telescoped into a single continuous process, eliminating the need for isolation and purification of intermediates. nih.gov

Given that the 3,8-diazabicyclo[3.2.1]octane core is a key component of tropane (B1204802) alkaloids, developments in the flow synthesis of these related natural products are relevant. researchgate.net Key steps in the synthesis of the bicyclic lactam, such as cyclization or reduction, could be optimized for flow conditions. The precise control over reaction parameters like temperature, pressure, and residence time offered by flow reactors can lead to higher yields and selectivities, particularly for highly exothermic or sensitive reactions. The integration of in-line purification and analysis tools can further streamline the manufacturing process, leading to a fully automated and efficient synthesis.

Chemical Reactivity and Functionalization Studies of the 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One Scaffold

Transformations at the Lactam Carbonyl Moiety

The lactam carbonyl group is a key functional handle within the molecule, susceptible to reduction and, under certain conditions, nucleophilic attack.

The reduction of the lactam at the C2 position to the corresponding diamine, 8-methyl-3,8-diazabicyclo[3.2.1]octane, is a synthetically important transformation. Due to the low reactivity of the amide carbonyl, this conversion requires potent hydride-donating reagents.

Research Findings: Studies on the closely related 3,8-diazabicyclo[3.2.1]octane-2,4-dione system demonstrate that strong reducing agents are necessary for complete reduction. nyu.eduresearchgate.netresearchgate.net Reagents such as lithium aluminum hydride (LiAlH₄) and sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or SMEAH) are effective in converting the imide or lactam carbonyls to methylene (B1212753) groups. nyu.edu

The mechanism for LiAlH₄ reduction of a lactam involves the initial nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate. The oxygen atom, coordinated to the aluminum species, is subsequently eliminated as part of an aluminate complex, leading to the formation of an intermediate iminium ion. A second hydride transfer from the reducing agent to the iminium ion completes the reduction, yielding the saturated amine. uomustansiriyah.edu.iq Given the stability of amides, milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation.

Table 1: Reagents for Reduction of the Bicyclic Lactam/Imide Carbonyl
ReagentAbbreviationTypical ConditionsOutcomeReference
Lithium Aluminum HydrideLiAlH₄Anhydrous THF or ether, refluxComplete reduction of C=O to CH₂ nyu.eduresearchgate.net
Sodium bis(2-methoxyethoxy)aluminum hydrideRed-Al® / SMEAHToluene, room temperatureComplete reduction of C=O to CH₂ nyu.edu

Nucleophilic acyl substitution at the lactam carbonyl involves the addition of a nucleophile to the carbonyl carbon, followed by the cleavage of the C2-N3 amide bond. This reaction pathway effectively opens the six-membered ring of the bicyclic system.

Research Findings: While specific literature examples detailing the nucleophilic acyl substitution on 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one are not widely reported, the reaction is a fundamental process for lactams. libretexts.orglibretexts.org The most common example of this reaction is hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl carbon towards attack by a weak nucleophile like water. The subsequent tetrahedral intermediate collapses, leading to the cleavage of the amide bond and the formation of a protonated piperidine-2-carboxylic acid derivative.

Base-Catalyzed Hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, attacks the carbonyl carbon directly. The resulting tetrahedral intermediate expels the amide anion to break the ring. This process is generally less favorable than ester hydrolysis due to the poor leaving group ability of the amide anion and often requires heating. masterorganicchemistry.com

This ring-opening reaction transforms the rigid bicyclic scaffold into a more flexible monosubstituted piperidine (B6355638) derivative, which can be a useful synthetic strategy.

Nitrogen Atom Functionalization

The presence of two distinct nitrogen atoms allows for selective functionalization to introduce a wide range of substituents and build molecular complexity. In the target compound, the N8 position is methylated, leaving the N3 secondary amine as the primary site for further modification.

The secondary amine at the N3 position is nucleophilic and can be readily modified through standard alkylation and acylation protocols. These reactions are crucial for diversifying the scaffold for applications such as drug discovery.

Research Findings: Extensive research on the parent 3,8-diazabicyclo[3.2.1]octane scaffold has demonstrated facile substitution at both nitrogen positions. researchgate.netnih.gov The N3 position of the lactam can be expected to undergo similar reactions.

N-Alkylation: This is typically achieved by reacting the lactam with an alkyl halide (e.g., R-Br, R-I) or a sulfonate ester in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the acid generated.

N-Acylation: The introduction of an acyl group is accomplished by treating the lactam with an acyl chloride (RCOCl) or an acid anhydride (B1165640) ((RCO)₂O), often in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270) to act as an acid scavenger. nyu.edu

These functionalization strategies have been used to synthesize libraries of compounds for biological screening. researchgate.netnih.gov

Table 2: Common N3-Functionalization Reactions
Reaction TypeReagent ClassExample ReagentProductReference
AlkylationAlkyl HalideBenzyl (B1604629) bromide (BnBr)N3-Benzyl derivative researchgate.net
AcylationAcyl ChlorideAcetyl chloride (AcCl)N3-Acetyl derivative nyu.edu
Reductive AminationAldehyde/Ketone + Reducing AgentAcetone + NaBH(OAc)₃N3-Isopropyl derivative nih.gov

The nitrogen atoms of the diazabicyclooctane core can serve as anchor points for the construction of additional fused heterocyclic rings, leading to more complex polycyclic systems.

Research Findings: The synthesis of fused heterocycles from related scaffolds has been successfully demonstrated. For example, strategies involving tandem N-acyliminium ion cyclization and nucleophilic addition have been used to create fused systems like tetrahydropyrazino[2,1-b] nyu.eduoxazine-4,7(6H,8H)-diones from precursors incorporating the diazabicyclooctane framework. mdpi.com This approach involves forming a new ring by cyclizing a side chain attached to one of the nitrogen atoms. By attaching a bifunctional side chain to the N3 position of this compound, intramolecular cyclization could be used to generate novel fused heterocyclic structures.

Ring-Opening and Ring-Expansion Reactions of the Bicyclic Core

Beyond functional group transformations, the bicyclic core of the diazabicyclooctane system can undergo reactions that fundamentally alter its ring structure, such as ring-opening or skeletal rearrangement into different bicyclic systems.

Research Findings: A significant reaction of the 3,8-diazabicyclo[3.2.1]octane framework is a skeletal rearrangement into the isomeric 2,5-diazabicyclo[2.2.2]octane system. nih.govacs.orgacs.org This transformation has been identified as a Wagner-Meerwein type of rearrangement. researchgate.net The proposed mechanism involves the protonation of the enamide (or a related double bond within the six-membered ring), which generates a carbocation intermediate. A subsequent 1,2-migration of a carbon-carbon bond within the bicyclic system alleviates ring strain and leads to the formation of the thermodynamically stable [2.2.2] framework. nih.govacs.org This acid-catalyzed rearrangement highlights the latent reactivity of the bicyclic core and provides a synthetic route to a different class of constrained diamines.

Acid-Catalyzed and Base-Catalyzed Ring-Opening Mechanisms

The lactam functionality within the this compound scaffold is susceptible to both acid and base-catalyzed hydrolysis, leading to ring-opening of the piperazinone core.

Acid-Catalyzed Ring-Opening: In the presence of a strong acid, the carbonyl oxygen of the lactam is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. Collapse of this intermediate results in the cleavage of the amide bond and the formation of a substituted piperazine (B1678402) carboxylic acid derivative. The reaction is typically carried out in aqueous acidic solutions, and the rate is dependent on the acid concentration and temperature. For instance, acid-catalyzed ring opening can facilitate bond rupture between the quaternary carbon and the oxygen of an oxirane system, which can be analogous to the protonation and subsequent nucleophilic attack on the lactam carbonyl. researchgate.net

Base-Catalyzed Ring-Opening: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate. This intermediate then collapses, cleaving the amide bond to yield a carboxylate and an amine. Protonation of the resulting amino group during workup affords the final ring-opened product, a substituted piperazine amino acid. The rate of base-catalyzed hydrolysis is influenced by the concentration of the base and the reaction temperature. Studies on related bicyclic systems have shown that base-catalyzed recyclization can occur under mild conditions. mdpi.com

A general representation of these mechanisms is depicted below:

Table 1: Ring-Opening Mechanisms

Catalyst Mechanism Intermediate Product
Acid (H+) 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of tetrahedral intermediate. 4. Amide bond cleavage. Tetrahedral intermediate Substituted piperazine carboxylic acid

Skeletal Rearrangements of the Bicyclic Systemgoogle.commdpi.com

The 3,8-diazabicyclo[3.2.1]octane framework can undergo skeletal rearrangements, particularly when subjected to specific reaction conditions. These rearrangements often involve the migration of atoms or groups, leading to the formation of isomeric structures with different ring systems. For example, studies on related 3-oxidopyraziniums have shown that the initially formed 3,8-diazabicyclo[3.2.1]octane can rearrange to a 2,5-diazabicyclo[2.2.2]octane system. acs.orgnih.gov This type of rearrangement, often a Wagner-Meerwein rearrangement, is influenced by the substituents on the bicyclic core and the reaction conditions. nih.gov

In some cases, these rearrangements can be part of a domino reaction sequence, leading to more complex molecular architectures. acs.orgnih.gov For instance, a domino process involving a 1,3-dipolar cycloaddition to form the 3,8-diazabicyclo[3.2.1]octane, followed by a skeletal rearrangement and subsequent lactone ring formation, has been reported. acs.orgnih.gov The feasibility and outcome of such rearrangements are often investigated using computational methods like DFT. nih.gov Similar skeletal rearrangements have been observed in other bicyclo[3.2.1]octane systems, such as the 6,8-dioxabicyclo[3.2.1]octan-4-ols, where an oxygen migration occurs upon treatment with thionyl chloride. nih.gov

Regioselective and Stereoselective Functional Group Interconversionsacs.org

The functionalization of the this compound scaffold with control over regioselectivity and stereoselectivity is crucial for the synthesis of complex molecules.

Electrophilic and Nucleophilic Substitution Reactions on the Scaffold

Electrophilic Substitution: The nitrogen atoms in the diazabicyclic system are nucleophilic and can undergo electrophilic substitution. The tertiary amine at the 8-position is generally more reactive towards electrophiles than the amide nitrogen at the 3-position. Reactions with alkyl halides, acyl chlorides, and other electrophiles can selectively introduce substituents at the N8 position. For instance, N-substituted derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized for various applications. acs.org The presence of activating groups on an aromatic ring can direct electrophilic substitution to specific positions. google.com

Nucleophilic Substitution: The carbon atoms of the bicyclic scaffold can be rendered electrophilic to allow for nucleophilic attack. For example, the synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework can be achieved through a transannular enolate alkylation of piperazinone derivatives, which allows for substitution at the Cα position. nih.gov Additionally, nucleophilic substitution reactions on related bicyclic systems have been used to introduce a variety of functional groups. researchgate.net

Transition Metal-Catalyzed Coupling Reactions at Various Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the this compound scaffold. eie.grchemie-brunschwig.ch These reactions offer a versatile approach to introduce a wide range of substituents at specific positions of the bicyclic core, provided that suitable precursors (e.g., halides or triflates) are available.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comacs.org It is widely used for the formation of biaryl structures.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. mdpi.com

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, typically catalyzed by a nickel or palladium complex. mdpi.com

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine, catalyzed by a palladium complex.

The choice of catalyst, ligand, base, and solvent is crucial for the success and selectivity of these reactions. acs.orgprinceton.edu These methodologies have been extensively used in the synthesis of pharmaceuticals and other complex organic molecules. acs.org

Table 2: Transition Metal-Catalyzed Coupling Reactions

Reaction Reactants Catalyst Bond Formed
Suzuki-Miyaura Organoboron compound + Organic halide/triflate Palladium C-C
Heck Unsaturated halide + Alkene Palladium C-C
Negishi Organozinc compound + Organic halide Nickel or Palladium C-C

Mechanistic Investigations of Reactions Involving 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One

Kinetic Studies of Key Transformation Pathways

Rate Constant Determination and Activation Energy Analysis

No specific data on the rate constants or activation energies for reactions involving 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one were found in the provided search results.

Influence of Electronic and Steric Factors on Reaction Rates

While the influence of substituents on the dipolarophile has been noted in the formation of related diazabicyclo[3.2.1]octanes, specific studies detailing the electronic and steric effects on the reaction rates of this compound are not available. acs.orgnih.gov

Isotopic Labeling Experiments for Reaction Pathway Elucidation

Deuterium (B1214612) and Carbon-13 Labeling Studies

There is no information available in the search results regarding deuterium or carbon-13 labeling studies conducted on this compound to elucidate reaction pathways.

Tracers for Bond Formation and Cleavage Insights

No studies utilizing isotopic tracers to gain insights into bond formation and cleavage in reactions of this compound were identified.

Reaction Intermediate Detection and Characterization

No experimental data on the detection or characterization of reaction intermediates in transformations involving this compound is present in the provided search results.

In Situ Spectroscopic Monitoring for Transient Species

The direct observation of reactive intermediates and the kinetic profiling of a reaction are achievable through in situ spectroscopic techniques. These methods provide a continuous stream of data from a reaction as it happens, without the need for sampling and quenching, which can alter the chemical composition.

For reactions involving the formation or transformation of the 3,8-diazabicyclo[3.2.1]octane skeleton, techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. Fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probes can be immersed directly into a reaction mixture to monitor the disappearance of reactants and the appearance of products by tracking their characteristic vibrational frequencies in real-time. nih.gov This would allow, for instance, for the optimization of reaction parameters by observing the rate of formation of the bicyclic lactam under various conditions. nih.gov

Similarly, in situ NMR spectroscopy can provide detailed structural information about all species present in a reaction mixture over time. arkat-usa.org By monitoring changes in chemical shifts and coupling constants, it is possible to identify transient intermediates and determine reaction kinetics. For example, in the synthesis of related bicyclic systems, in situ NMR has been used to understand the role of solvents and other additives in directing the reaction pathway. arkat-usa.org While specific studies employing these techniques on this compound are not extensively documented in the literature, the principles of these methods are directly applicable to investigate its chemistry.

Trapping Experiments for Unstable Intermediates

When a reactive intermediate is too short-lived to be observed directly by spectroscopic methods, trapping experiments can provide indirect evidence for its existence. This involves introducing a "trapping agent" into the reaction mixture that can selectively react with the transient species to form a stable, characterizable product.

In the context of reactions forming the 3,8-diazabicyclo[3.2.1]octane core, such as the 1,3-dipolar cycloaddition of a 3-oxidopyrazinium ylide, the initial cycloadduct is often not the isolated product but rather a transient intermediate. arkat-usa.org This initial adduct can undergo tautomerization to a more stable enamide. arkat-usa.org A potential trapping experiment could involve the inclusion of a highly reactive dienophile or electrophile designed to intercept the initial cycloadduct before it has a chance to rearrange, thus providing evidence for its fleeting existence. The successful isolation and characterization of such a trapped product would offer significant insight into the reaction mechanism.

Computational Mechanistic Elucidation

Computational chemistry provides a powerful lens through which to view reaction mechanisms at the molecular level. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be used to model reaction pathways, locate transition states, and calculate the energetic landscape of a reaction, offering insights that are often inaccessible through experimental means alone. nih.gov

A prime example of this is the study of the formation of the 3,8-diazabicyclo[3.2.1]octane skeleton through the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with alkenes. nih.govacs.org DFT studies have been instrumental in understanding the regio- and stereoselectivity of these reactions. nih.gov

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of computational mechanistic studies is the identification of transition state (TS) structures, which represent the highest energy point along a reaction coordinate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. For the 1,3-dipolar cycloaddition forming a 3,8-diazabicyclo[3.2.1]octane derivative, DFT calculations at a level such as B3LYP/6-31G(d) can be used to locate the transition states for different possible pathways, for example, the endo and exo approaches of the dipolarophile. nih.govacs.org

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. An IRC analysis involves following the lowest energy path downhill from the transition state in both the forward and reverse directions. This confirms that the identified TS is indeed the correct one connecting the desired reactants and products, providing a clear picture of the molecular motions involved in the transformation.

Energetic Profiles of Complex Reaction Pathways

In the case of the 1,3-dipolar cycloaddition leading to the 3,8-diazabicyclo[3.2.1]octane core, computational studies have shown that the reaction can proceed through different regio- and stereoisomeric channels. researchgate.net The calculated activation energies for these pathways can explain the experimentally observed product distribution.

Furthermore, these studies have revealed the possibility of subsequent skeletal rearrangements of the initial 3,8-diazabicyclo[3.2.1]octane adduct into a more stable 2,5-diazabicyclo[2.2.2]octane system. nih.govacs.org The energetic profile for such a rearrangement, involving a Wagner-Meerwein type mechanism, can be computationally modeled to assess its feasibility.

Below is a representative data table illustrating the type of information that can be obtained from such computational studies on a model system involving the reaction of a 3-oxidopyrazinium with an acrylate (B77674) to form a 3,8-diazabicyclo[3.2.1]octane.

Reaction PathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Reference
Exo Cycloaddition15.2-25.8 researchgate.net
Endo Cycloaddition16.5-24.1 researchgate.net
[3.2.1] to [2.2.2] Rearrangement22.1-5.2 nih.gov

This data indicates that the exo pathway is kinetically favored due to its lower activation energy, and that the subsequent rearrangement to the [2.2.2] bicyclic system, while thermodynamically favorable, has a higher energy barrier. nih.govresearchgate.net Such detailed energetic information is crucial for understanding and controlling the outcome of complex reactions involving the this compound scaffold.

Computational and Theoretical Studies of 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about molecular structure, stability, and electronic properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally more computationally efficient than traditional wave-function-based methods, allowing for the study of larger and more complex systems.

For this compound, a DFT study would typically begin with a geometry optimization to find the lowest energy arrangement of its atoms (the ground state geometry). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. From a single-point energy calculation on this optimized geometry, a wealth of information about the molecule's electronic structure can be obtained. This includes the distribution of electron density, the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular dipole moment. These calculations are crucial for predicting the molecule's reactivity and spectroscopic properties.

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies and properties.

The primary trade-off for this high accuracy is a significant increase in computational cost, which scales unfavorably with the size of the molecule. For a molecule like this compound, methods like MP2 could be used to refine the energies obtained from DFT calculations or to benchmark the performance of different DFT functionals. More advanced methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for chemical accuracy but would be computationally demanding for this system. These high-accuracy calculations are invaluable for obtaining precise energetic data, which is critical for understanding reaction mechanisms and thermodynamic properties.

Basis Set Selection and Computational Efficiency Considerations

The accuracy and efficiency of both DFT and ab initio calculations are highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and can describe the distribution of electrons more accurately, particularly those further from the nucleus or involved in chemical bonding.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and the correlation-consistent basis sets of Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The selection of a basis set represents a compromise between desired accuracy and available computational resources. For initial geometry optimizations of this compound, a smaller to medium-sized basis set like 6-31G(d) might be employed. For more accurate final energy calculations, a larger basis set such as 6-311+G(d,p) or cc-pVTZ would be preferable. The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the complex bonding and non-bonding interactions within the molecule.

Conformational Analysis and Energy Landscape Exploration

The bicyclic ring system of this compound can exist in various three-dimensional arrangements, or conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies.

Molecular Mechanics and Force Field Calculations for Conformational Search

Exploring the full conformational space of a flexible molecule can be computationally intensive. Molecular Mechanics (MM) offers a computationally efficient alternative to quantum mechanical methods for this task. MM methods use classical physics-based potential energy functions, known as force fields (e.g., MMFF, UFF, AMBER), to calculate the energy of a molecule as a function of its atomic coordinates.

A conformational search for this compound using molecular mechanics would involve systematically or stochastically sampling different molecular geometries (e.g., by rotating single bonds) and calculating their energies. This process generates a large number of potential conformations, which can then be minimized to find the nearest local energy minimum. This approach is highly effective for quickly identifying a set of low-energy candidate structures that can be further analyzed using more accurate quantum mechanical methods.

Identification of Global and Local Energy Minima for Bicyclic System

The output of a conformational search is a collection of energy minima on the potential energy landscape. The conformation with the absolute lowest energy is termed the global energy minimum, while all other minima are considered local energy minima. For the bicyclic system of this compound, it is expected that there will be a number of stable conformations corresponding to different puckering of the rings and orientations of the methyl group.

To ensure the identification of the true global minimum and to obtain accurate relative energies for the various local minima, the low-energy conformations identified through molecular mechanics are typically re-optimized using a more accurate method, such as DFT with an appropriate basis set. The relative energies of these conformers can then be used to calculate their expected populations at a given temperature according to the Boltzmann distribution. This information is critical for understanding the molecule's average structure and how its conformational preferences might influence its chemical and biological activity.

Dynamic Conformational Behavior and Fluxionality

The conformational landscape of this compound is defined by the inherent rigidity of its bicyclic system, which is composed of a six-membered piperazinone ring fused with a five-membered pyrrolidine (B122466) ring. Theoretical calculations, typically employing Density Functional Theory (DFT) or high-level ab initio methods, are used to explore the potential energy surface and identify stable conformers.

The dominant conformation of the 3,8-diazabicyclo[3.2.1]octane skeleton features the six-membered ring in a chair-like arrangement and the five-membered ring in an envelope or twist conformation. semanticscholar.org For derivatives of this bicyclic system, the chair conformation of the piperazine (B1678402) ring has been identified as the most stable. clockss.org The introduction of the N8-methyl group and the C2-carbonyl group introduces specific steric and electronic constraints.

The primary sources of fluxionality, or dynamic conformational change, in this molecule would be:

Ring Puckering: While the energy barrier for the chair-to-boat interconversion of the six-membered ring is expected to be significant due to the bicyclic strain, it remains a potential dynamic process.

Nitrogen Inversion: Pyramidal inversion at the N3 nitrogen atom could occur, though this may be coupled with ring dynamics. The barrier to inversion at the bridgehead N8 nitrogen is typically higher.

Methyl Group Rotation: Free rotation about the N8-CH₃ bond is expected, with a low rotational barrier.

Molecular dynamics (MD) simulations can provide insight into the time-dependent behavior of the molecule in solution, illustrating the accessibility of different conformational states and the timescales of their interconversion. mdpi.com

Table 1: Representative Conformational Analysis Data This table presents hypothetical data based on typical computational results for similar bicyclic systems to illustrate the concepts, as specific published data for this compound is not available.

ConformerDescriptionRelative Energy (kcal/mol)Key Dihedral Angles (°)Population (%) at 298 K
Chair-Envelope (CE-1)Six-membered ring in chair, five-membered in envelope0.00C1-N8-C5-C4 = 55.295.8
Chair-Twist (CT-1)Six-membered ring in chair, five-membered in twist2.15C1-N8-C5-C4 = 35.84.1
Boat-Envelope (BE-1)Six-membered ring in boat, five-membered in envelope> 6.00-<0.1

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations are indispensable for predicting spectroscopic properties, which aids in structure elucidation and the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical calculations of NMR parameters can confirm structural assignments and provide insight into conformational preferences. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is a standard approach for calculating NMR chemical shifts (δ) and spin-spin coupling constants (J). d-nb.infoaps.org

The process involves:

Optimization of the molecular geometry at a chosen level of theory.

Calculation of the magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts.

Calculated chemical shifts are highly sensitive to the molecular geometry, allowing for the differentiation between various conformers or isomers. mdpi.com

Table 2: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) This table shows representative data to demonstrate the typical correlation between calculated and experimental values. Specific computational data for this compound is not available in the cited literature.

AtomCalculated δ (ppm) (GIAO/DFT)Hypothetical Experimental δ (ppm)
C2 (C=O)172.5170.8
C165.364.1
C448.947.5
C562.861.9
N8-CH₃40.139.2
H13.853.78
Hendo-43.153.09
Hexo-42.882.81

Vibrational spectroscopy (Infrared and Raman) provides a molecular fingerprint based on the vibrations of chemical bonds. A computational vibrational analysis involves calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). q-chem.com Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes.

DFT calculations are routinely used for this purpose. researchgate.net The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. mdpi.com The analysis allows for the unambiguous assignment of complex spectral bands to specific molecular motions. For this compound, key vibrational modes would include the amide C=O stretch, C-N stretching modes of the bicyclic frame, and various CH₂ bending and stretching modes. nih.gov

Table 3: Selected Calculated Vibrational Frequencies and Mode Assignments This table presents hypothetical data for illustrative purposes, based on the functional groups present in the molecule.

Calculated Frequency (cm⁻¹) (Scaled)Intensity (IR)Intensity (Raman)Assignment
2980-3050MediumStrongC-H stretching (aliphatic & N-methyl)
1685Very StrongMediumC=O stretching (amide I band)
1450-1480StrongMediumCH₂ scissoring
1250-1350StrongWeakC-N stretching
850MediumStrongRing breathing mode

Since this compound is a chiral molecule, chiroptical techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) can be used to determine its absolute configuration (e.g., (1R,5S) vs. (1S,5R)). nih.gov The determination relies on comparing an experimental CD spectrum with a theoretically predicted spectrum. nih.gov

The theoretical prediction of a VCD spectrum, for instance, involves calculating not only the vibrational frequencies and dipole strengths (for the IR spectrum) but also the rotational strengths, which determine the sign and magnitude of the VCD bands. biotools.us This is accomplished using quantum mechanical methods like DFT. scm.com The standard procedure involves:

Performing a conformational search to identify all low-energy conformers.

Calculating the VCD spectrum for one enantiomer by Boltzmann-averaging the spectra of its stable conformers.

The spectrum of the other enantiomer is the mirror image of the first.

Comparing the calculated spectra with the experimental one to assign the absolute configuration with a high degree of confidence. schrodinger.com

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory describes the electronic structure of a molecule and is fundamental to understanding its chemical reactivity and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital most likely to accept electrons (electrophilicity). nist.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. schrodinger.com A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates the molecule is more reactive. irjweb.com For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen atoms and the π-system of the amide group. The LUMO is anticipated to be the π* antibonding orbital of the carbonyl group.

From the energies of the HOMO (E_HOMO) and LUMO (E_LUMO), several global reactivity indices can be calculated:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

These indices, derived from DFT calculations, provide a quantitative framework for predicting the molecule's behavior in chemical reactions. griffith.edu.au

Table 4: Representative Calculated Electronic Properties and Reactivity Indices This table provides illustrative values based on typical DFT calculations for similar heterocyclic ketones. Specific published data for this compound is not available.

ParameterCalculated Value (eV)Description
E_HOMO-6.85Energy of Highest Occupied Molecular Orbital
E_LUMO0.95Energy of Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)7.80Indicator of kinetic stability
Ionization Potential (I)6.85Energy to remove an electron
Electron Affinity (A)-0.95Energy released when adding an electron
Chemical Hardness (η)3.90Resistance to change in electron distribution
Electronegativity (χ)2.95Ability to attract electrons
Electrophilicity Index (ω)1.12Propensity to accept electrons

Charge Distribution and Electrostatic Potential Maps for Interaction Predictions

The distribution of electrons within a molecule is fundamental to its physical and chemical properties. A key method for visualizing this is the molecular electrostatic potential (ESP) map, which illustrates the three-dimensional charge distribution and is invaluable for predicting how molecules will interact. libretexts.orgdeeporigin.com An ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of a molecule. deeporigin.com Different colors are used to represent regions of varying potential, with red typically indicating electron-rich, negative potential areas, and blue indicating electron-poor, positive potential areas. Green and yellow represent regions of neutral or intermediate potential. researchgate.net

For this compound, the ESP map would be expected to highlight distinct regions of charge localization, primarily dictated by the electronegative atoms of the lactam (amide) functional group.

Negative Potential: The most significant region of negative electrostatic potential (red) would be concentrated around the carbonyl oxygen atom (C=O). This is due to the high electronegativity of oxygen and the presence of its lone pair electrons. This electron-rich area is a prime site for electrophilic attack and for acting as a hydrogen bond acceptor.

Positive Potential: Conversely, a region of positive electrostatic potential (blue) would be located around the hydrogen atom attached to the nitrogen at position 3 (N3-H). The electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atom itself polarizes the N-H bond, making this proton acidic and a likely hydrogen bond donor.

Neutral Regions: The rest of the molecule, including the aliphatic carbon backbone and the methyl group on the bridgehead nitrogen (N8), would exhibit a relatively neutral electrostatic potential (green/yellow). These areas are less likely to engage in strong electrostatic interactions.

The ESP map provides a powerful predictive tool for non-covalent interactions. The distinct positive and negative poles on the lactam moiety suggest that this compound could readily form strong intermolecular hydrogen bonds, potentially leading to dimers or larger aggregates in the solid state or in non-polar solvents. This information is crucial for understanding its solubility, crystal packing, and interactions with biological targets. deeporigin.com

Molecular RegionExpected Electrostatic PotentialPredicted Interaction Type
Carbonyl Oxygen (at C2)Strongly Negative (Red)Hydrogen Bond Acceptor, Electrophilic Attack Site
Amide Hydrogen (at N3)Strongly Positive (Blue)Hydrogen Bond Donor, Nucleophilic Attack Site
Bridgehead Nitrogen (N8)Slightly NegativeWeak Hydrogen Bond Acceptor / Lewis Base
Aliphatic Protons (CH, CH2)Slightly Positive / NeutralWeak van der Waals Interactions
Methyl Group Protons (on N8)Slightly Positive / NeutralWeak van der Waals Interactions

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

To gain a more quantitative and chemically intuitive understanding of the bonding within this compound, Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses are employed.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, many-electron wavefunction of a molecule into localized one-center (lone pairs) and two-center (bonds) orbitals that align closely with the familiar Lewis structure representation. wikipedia.org This method provides detailed information about atomic hybridization, bond polarity, and, crucially, delocalization effects arising from donor-acceptor orbital interactions. wisc.edu

For this compound, a key electronic feature is the amide resonance within the lactam ring. NBO analysis quantifies this delocalization by examining the interaction between the lone pair orbital of the nitrogen atom (N3) and the antibonding π* orbital of the adjacent carbonyl group (C2=O). This interaction, denoted as n(N3) → π*(C2=O), is a defining characteristic of amides and is responsible for their planar geometry and unique reactivity. nih.gov The strength of this interaction is evaluated using second-order perturbation theory, which calculates a stabilization energy, E(2). aimspress.com A significant E(2) value indicates substantial electron delocalization, leading to a partial double bond character for the C2-N3 bond and a corresponding decrease in the C2=O bond order.

Other significant interactions would include hyperconjugation involving σ bonds of the bicyclic frame donating into empty antibonding orbitals. The analysis also provides the natural atomic charges and the precise hybridization of each atom, confirming, for instance, the sp² character of the carbonyl carbon and oxygen and the sp³ character of the saturated carbons and the bridgehead nitrogen.

Donor NBOAcceptor NBOInteraction TypeExpected E(2) Stabilization Energy (kcal/mol)
n(N3)π(C2=O)Amide ResonanceHigh (e.g., > 50)
n(O)σ(C2-N3)Lone Pair DelocalizationModerate
σ(C-H)σ(C-N)HyperconjugationLow
σ(C-C)σ(C-N)HyperconjugationLow

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and molecular structure based on the topology of the observable electron density (ρ(r)). amercrystalassn.orgwikipedia.org This approach partitions a molecule into distinct atomic basins and analyzes the critical points in the electron density field to characterize chemical bonds. wiley-vch.de

A key feature in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the density is zero. researchgate.net The properties of the electron density at the BCP provide quantitative insights into the nature of the chemical bond.

Electron Density (ρ(r)) : The value of ρ(r) at the BCP correlates with the bond order; a higher density implies a stronger bond. Therefore, the C2=O bond would exhibit a much higher ρ(r) value than the C-C or C-N single bonds within the structure.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian at the BCP distinguishes between different types of interactions. A negative value (∇²ρ(r) < 0) indicates a concentration of electron density, characteristic of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) signifies a depletion of electron density, typical of closed-shell interactions like ionic bonds, hydrogen bonds, or van der Waals forces. muni.cz

For this compound, QTAIM analysis would be expected to find BCPs between all covalently linked atoms. The Laplacian values for the C=O, C-N, C-C, and C-H bonds would all be negative, confirming their covalent nature. The analysis of the bond path—the line of maximum electron density linking two nuclei—would likely show some curvature for the bonds within the strained bicyclic system, indicating the presence of ring strain. wiley-vch.de

BondExpected Electron Density at BCP (ρ(r)) (a.u.)Expected Sign of Laplacian (∇²ρ(r))Bond Type
C2=OHigh (e.g., > 0.40)NegativeShared (Covalent)
C2-N3Moderate (e.g., ~0.25-0.30)NegativeShared (Polar Covalent)
C-C (ring)Low-Moderate (e.g., ~0.20-0.24)NegativeShared (Covalent)
C-N (bridge)Moderate (e.g., ~0.22-0.26)NegativeShared (Polar Covalent)
N3-HHigh (e.g., > 0.30)NegativeShared (Polar Covalent)

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation of 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For the bicyclic lactam 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, multi-dimensional NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining its three-dimensional structure.

2D NMR Techniques for Connectivity and Stereochemistry (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for mapping the covalent framework of the molecule. While specific experimental data for this compound is not extensively published, the application of standard 2D NMR techniques can be detailed. For related 3,8-diazabicyclo[3.2.1]octane systems, ¹H and ¹³C NMR assignments have been confirmed using these methods. acs.orgunirioja.es

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would be used to trace the connectivity within the ethylene (B1197577) and propylene (B89431) bridges of the bicyclic system. For instance, the bridgehead protons would show correlations to the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning carbon signals based on the more readily interpretable proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the signal from the N-methyl protons would show an HMBC correlation to the bridgehead carbons it is attached to, confirming the position of the methyl group. The proton on the nitrogen at position 3 (N-H) would show correlations to the carbonyl carbon (C2) and the adjacent methylene carbons.

The following table illustrates the expected 2D NMR correlations for the protons and carbons in the this compound structure.

Proton (¹H)Expected COSY Correlations (with ¹H)Expected HSQC Correlation (with ¹³C)Expected HMBC Correlations (with ¹³C)
N-CH₃Bridgehead ProtonsC-N-CH₃Bridgehead Carbons, C4
BridgeheadMethylene ProtonsC-BridgeheadMethylene Carbons, Carbonyl Carbon (C2)
Methylene (α to N)Bridgehead Protons, other Methylene ProtonsC-MethyleneBridgehead Carbons, other Methylene Carbons
Methylene (β to N)Methylene ProtonsC-MethyleneBridgehead Carbons, Methylene Carbons
N-H (position 3)Methylene Protons (at C4)N/ACarbonyl Carbon (C2), C4, C5

NOESY/ROESY for Proximity and Conformational Insights in Solution

The rigid, bicyclic structure of this compound exists in a specific three-dimensional conformation. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining this conformation in solution by identifying protons that are close in space, regardless of whether they are connected through bonds.

Solid-State NMR for Polymorphic Forms and Microcrystalline Materials

While solution-state NMR provides information about the molecule's conformation in a solvent, solid-state NMR (ssNMR) characterizes the molecule in its crystalline or amorphous solid form. nih.gov This is particularly important in pharmaceutical sciences where the solid form of a compound can affect its properties. nih.gov

Should this compound or its derivatives exist in different crystalline forms (polymorphs), ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be a powerful tool to distinguish them. chemrxiv.org The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing. Therefore, different polymorphs would yield distinct ¹³C ssNMR spectra. Although specific ssNMR studies on this compound are not available, the technique is widely applied to characterize the solid forms of complex organic molecules. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Studies

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns.

Accurate Mass Determination (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, with a molecular formula of C₈H₁₄N₂O, the expected exact mass can be calculated.

Theoretical Exact Mass Calculation:

8 x ¹²C = 96.00000

14 x ¹H = 14.10948

2 x ¹⁴N = 28.00614

1 x ¹⁶O = 15.99491

Total Exact Mass = 154.11063 u

An HRMS experiment, for instance using an Orbitrap or Time-of-Flight (TOF) analyzer, that measures a mass corresponding to this value (e.g., for the [M+H]⁺ ion at m/z 155.1182) would confirm the elemental formula C₈H₁₄N₂O with a high degree of confidence. High-resolution mass spectrometry has been used to confirm the composition of related diazabicyclo[3.2.1]octane derivatives. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion or protonated molecule) which is then fragmented, and the resulting product ions are analyzed. This provides valuable information about the molecule's structure. The fragmentation of related N-methyl bicyclic amines often involves characteristic losses.

For this compound, the protonated molecule ([M+H]⁺, m/z 155.1) would be selected as the precursor ion. Collision-Induced Dissociation (CID) would likely lead to fragmentation pathways characteristic of bicyclic amines and lactams. Plausible fragmentation pathways would include:

Loss of the N-methyl group: Cleavage of the N-CH₃ bond.

Ring opening: Fission of the C-C or C-N bonds within the bicyclic system, often initiated by the charge site.

Loss of CO: A characteristic fragmentation for carbonyl-containing compounds.

The following table outlines a plausible fragmentation pattern for this compound.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/z
155.1 ([M+H]⁺)[M+H - CH₃]⁺CH₃ radical140.1
155.1 ([M+H]⁺)[M+H - CO]⁺Carbon Monoxide (CO)127.1
155.1 ([M+H]⁺)Cleavage of ethylene bridgeC₂H₄127.1
155.1 ([M+H]⁺)Cleavage of propylene bridgeC₃H₆113.1

Analysis of these fragmentation pathways provides a "fingerprint" that can be used to identify the compound and to distinguish it from its isomers.

Ion Mobility-Mass Spectrometry for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful technique for the separation and characterization of isomeric molecules that are indistinguishable by mass spectrometry alone. researchgate.netnih.gov This method separates ions in the gas phase based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). researchgate.netfrontiersin.org For derivatives of this compound, IM-MS can be instrumental in differentiating between various types of isomers, including constitutional isomers and stereoisomers. frontiersin.org

The differentiation of isomers is a critical analytical challenge in many scientific fields, including chemistry and pharmaceutical sciences. researchgate.net IM-MS offers a promising solution by resolving isobaric ions based on their intrinsic structures. researchgate.net The coupling of electrospray ionization (ESI) with IM-MS allows for the analysis of diastereomeric intermediates in asymmetric reactions, enabling the monitoring of their relative abundances over time. researchgate.net

Recent advancements in IM-MS instrumentation have significantly improved resolving power, enhancing the ability to separate isomers with very similar structures. researchgate.netnih.gov The integration of IM-MS with computational modeling further strengthens the structural assignment by correlating experimental CCS values with theoretically calculated structures. chemrxiv.org

A hypothetical application of IM-MS to a mixture of diastereomers of a substituted this compound derivative is presented in the table below. The distinct drift times and corresponding CCS values would allow for their unambiguous identification.

Table 1: Hypothetical Ion Mobility-Mass Spectrometry Data for Isomer Differentiation

Isomer Retention Time (min) m/z Drift Time (ms) Collision Cross-Section (Ų)
Diastereomer A 12.5 250.15 35.2 150.3

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are essential for a complete structural description of this compound and its derivatives.

For chiral molecules, determining the absolute configuration is crucial. Single-crystal X-ray diffraction, utilizing the phenomenon of anomalous dispersion, is a well-established method for this purpose. mit.edu When the wavelength of the X-rays is near an absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. cam.ac.uk This effect, known as anomalous scattering, leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), allowing for the determination of the absolute stereochemistry. mit.educam.ac.uk

Historically, the presence of heavy atoms like halogens or sulfur was necessary to produce a sufficiently strong anomalous signal. mit.edu However, with modern diffractometers and advanced computational methods, it is now possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen. mit.edu This is particularly relevant for many organic compounds, including derivatives of this compound.

The analysis of the crystal structure reveals not only the molecular conformation but also how the molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is vital as they can influence the physical properties of the solid material. For instance, in related diazabicyclo[2.2.2]octane-based salts, hydrogen bonds between cations and anions stabilize the polar structures. rsc.org

The crystal structure of a derivative of 3,8-diazabicyclo[3.2.1]octane could reveal hydrogen bonding between the amide proton and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or sheets in the solid state.

The bicyclo[3.2.1]octane framework is a rigid system, but it can still adopt different conformations. uci.edu Single-crystal X-ray diffraction provides a precise snapshot of the molecule's conformation in the solid state. researchgate.net For this compound, this would involve determining the puckering of the seven-membered ring and the orientation of the methyl group. In similar bicyclic lactam systems, the seven-membered ring has been observed to adopt a chair conformation. researchgate.net Theoretical calculations and high-field 1H NMR spectroscopy have been used to show that derivatives of 3,8-diazabicyclo[3.2.1]octane can present conformations similar to that of epibatidine (B1211577). nih.gov

Table 2: Illustrative Crystallographic Data for a Derivative of this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.543
b (Å) 10.211
c (Å) 15.678
α (°) 90
β (°) 90
γ (°) 90
Z 4

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Probes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to probe reaction mechanisms. mdpi.comspectroscopyonline.com These techniques are complementary, as some vibrational modes that are strong in the IR spectrum are weak in the Raman spectrum, and vice versa. spectroscopyonline.com

For this compound, the characteristic vibrational modes would include the C=O stretch of the lactam, the C-N stretching vibrations, and the various C-H stretching and bending modes. oatext.com The exact frequencies of these vibrations are sensitive to the molecular environment and can provide insights into intermolecular interactions, such as hydrogen bonding. oatext.com

FT-IR spectroscopy is a particularly useful tool for monitoring the progress of chemical reactions in real-time. mdpi.com For example, in the synthesis of a β-lactam, the formation of the characteristic lactam carbonyl absorption band in the IR spectrum can be monitored to determine the reaction rate and endpoint. researchgate.net The disappearance of reactant peaks and the appearance of product peaks can be tracked over time to gain a deeper understanding of the reaction kinetics. gist.ac.kr Time-resolved vibrational spectroscopy can even be used to study the dynamics of ultrafast chemical reactions. gist.ac.kr

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Lactam) Stretch 1650-1690
N-H Stretch 3200-3400
C-N Stretch 1100-1300
C-H (sp³) Stretch 2850-3000

Conformational Dependence of Vibrational Modes

The vibrational spectrum of this compound is intricately linked to its three-dimensional structure. The bicyclic [3.2.1]octane framework is a conformationally constrained system, yet it possesses a degree of flexibility that significantly influences its vibrational modes. nih.gov The six-membered piperazinone ring typically adopts a chair-like conformation, while the five-membered pyrrolidine (B122466) ring assumes an envelope conformation. researchgate.net This arrangement can exist in multiple low-energy conformational states, primarily differing in the orientation of the N8-methyl group (axial vs. equatorial) and subtle puckering of the rings.

Vibrational spectroscopies, such as Infrared (IR) and Raman, are powerful tools for probing these conformational nuances. triprinceton.orgkurouskilab.com The frequency of specific vibrational modes, particularly those involving the lactam functionality and the bicyclic skeleton, is sensitive to the local geometric environment. Theoretical and experimental studies on related bicyclo[3.2.1]octane systems have demonstrated that changes in ring puckering and substituent orientation lead to detectable shifts in vibrational frequencies. researchgate.net

The most prominent vibrational band in the IR spectrum is the amide I band, which is primarily associated with the C=O stretching vibration of the lactam ring. This mode is highly sensitive to its environment. For instance, the position of the amide I band can shift depending on the conformation of the bicyclic system, as different arrangements alter the dipole moment and local electronic environment of the carbonyl group. In derivatives of 3-oxo-6,8-diazabicyclo[3.2.1]-6-octenes, the C=O stretching frequency is observed around 1714-1718 cm⁻¹. nih.gov Hydrogen bonding, either intermolecularly in the solid state or with protic solvents, can also cause significant shifts to lower wavenumbers.

Other key vibrational modes that exhibit conformational dependence include:

C-N Stretching Vibrations: The stretching modes of the C-N bonds within the bicyclic framework are dependent on the torsional angles of the rings.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the vibrational spectra for different possible conformers. By comparing the theoretically predicted spectra with experimental IR and Raman data, a detailed assignment of vibrational modes can be achieved, and the predominant conformation in a given state (gas, liquid, solid) can be identified. nih.gov The table below illustrates the hypothetical dependence of key vibrational modes on the conformation of the N8-methyl group.

Vibrational ModeTypical Frequency Range (cm⁻¹)Expected Frequency in Equatorial Conformer (cm⁻¹)Expected Frequency in Axial Conformer (cm⁻¹)Comments
Amide I (C=O Stretch)1680 - 1720~1705~1715Sensitive to local electronic environment and steric hindrance. The axial position may cause more ring strain, leading to a higher frequency.
C-H Stretch (N-Methyl)2800 - 3000~2950~2940Slight shifts can occur due to changes in the electronic environment around the methyl group.
C-N-C Skeletal Modes1000 - 1200~1150~1140Coupled vibrations of the bicyclic amine structure, sensitive to ring puckering.
Ring Deformation400 - 600~520~535Low-frequency modes that reflect the overall geometry of the bicyclic system.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment and Enantiomeric Purity (if applicable)

The this compound molecule is inherently chiral due to the presence of stereogenic centers at the bridgehead carbons (C1 and C5). Therefore, its enantiomers will interact differently with plane-polarized light, giving rise to chiroptical properties that can be measured by techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). mgcub.ac.in These methods are invaluable for the assignment of absolute stereochemistry and the determination of enantiomeric purity. wiley.com

The chiroptical properties of this molecule are dominated by the electronic transitions of the lactam chromophore. The amide group possesses two key transitions: a lower-energy, formally forbidden n → π* transition (typically around 220-240 nm) and a higher-energy, allowed π → π* transition (below 200 nm). acs.orgnih.gov The differential absorption of left and right circularly polarized light during these transitions gives rise to Cotton effects, which are observed as positive or negative bands in a CD spectrum. scribd.comscribd.com

The sign and magnitude of the Cotton effect associated with the n → π* transition are particularly sensitive to the spatial arrangement of atoms around the lactam ring. nih.gov For bicyclic β-lactams, empirical helicity rules have been proposed to correlate the sign of this Cotton effect to the absolute configuration at the bridgehead carbon. acs.orgnih.gov However, the applicability of such rules can be limited, especially if the amide chromophore is planar or nearly planar. acs.orgnih.gov

A more definitive approach for stereochemical assignment involves the combination of experimental CD spectroscopy with quantum chemical calculations. nih.gov Time-dependent density functional theory (TD-DFT) is widely used to predict the ECD spectra for a given enantiomer (e.g., the (1R, 5S)-enantiomer). acs.org By comparing the calculated spectrum with the experimental one, an unambiguous assignment of the absolute configuration can be made. This approach circumvents the ambiguities of empirical rules and provides a robust method for structural elucidation. acs.orgnih.gov

ORD spectroscopy, which measures the variation of optical rotation with wavelength, provides complementary information. slideshare.net The anomalous dispersion curve in the vicinity of an absorption band (a Cotton effect) in an ORD spectrum is directly related to the CD band.

The enantiomeric purity of a sample can be readily assessed using CD spectroscopy. Since the CD signal is directly proportional to the concentration difference between the two enantiomers (enantiomeric excess), the technique can be used for quantitative analysis once the spectrum of the pure enantiomer is known.

Enantiomer (Hypothetical)Electronic Transitionλmax [nm] (Cotton Effect)Sign of Cotton EffectMolar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(1R, 5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-onen → π~225+ (Positive)+4500
(1S, 5R)-8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-onen → π~225- (Negative)-4500
(1R, 5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-oneπ → π~195- (Negative)-12000
(1S, 5R)-8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-oneπ → π~195+ (Positive)+12000

Applications of 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One As a Synthetic Building Block and Scaffold

Precursor for Complex Organic Molecules and Analogues

The unique topology of the 3,8-diazabicyclo[3.2.1]octane core makes it an attractive starting point for the synthesis of intricate organic molecules. Its inherent rigidity can pre-organize appended functionalities in three-dimensional space, a crucial feature for achieving desired biological activity or material properties.

The integration of rigid bicyclic units like 3,8-diazabicyclo[3.2.1]octane into macrocycles is a key strategy for reducing the conformational flexibility of large rings. This structural pre-organization can enhance binding affinity and selectivity for biological targets. While detailed synthetic strategies for incorporating 8-methyl-3,8-diazabicyclo[3.2.1]octan-2-one are often proprietary, its presence in complex patented molecules highlights its utility. For instance, a derivative, 8-[3-(1-cyclopropylpyrazol-4-yl)-1H-pyrazolo[4,3-d]pyrimidin-5-yl]-3-methyl-3,8-diazabicyclo[3.2.1]octan-2-one, has been identified as a component of macrocyclic LRRK2 kinase inhibitors. The bicyclic moiety in such structures serves as a rigid anchor or scaffold, orienting the substituents that interact with the target protein. Although general strategies for creating macrocycles often involve methods like azide-alkyne cycloaddition, Mitsunobu reactions, or amide formation, the specific application of these techniques to strategically embed the this compound core is a specialized area of molecular design. mdpi.comresearchgate.net

The 3,8-diazabicyclo[3.2.1]octane framework is a cornerstone in the architecture of several complex, polycyclic natural products known for their potent biological activity. Its role is particularly prominent in the family of tetrahydroisoquinoline (THIQ) antitumor antibiotics. mdpi.com In these molecules, the bicyclic system is fused to other ring systems to create a dense, three-dimensional structure. The synthesis of these compounds often involves intricate strategies to construct the core scaffold and then elaborate it into the final polycyclic target. mdpi.com

A new synthesis of the 3,8-diazabicyclo[3.2.1]octan-2-one framework itself has been developed, highlighting its utility as a constrained peptidomimetic synthon for producing farnesyltransferase inhibitors. nih.gov This demonstrates its value not just as a part of a larger natural product, but as a key element for mimicking peptide conformations. nih.gov

Table 1: Examples of Polycyclic Systems Incorporating the 3,8-Diazabicyclo[3.2.1]octane Core

Compound FamilySpecific ExampleKey Synthetic FeatureBiological Significance
THIQ AntibioticsQuinocarcinThe core is a key structural feature of this class of antibiotics. mdpi.comAntitumor Agent
THIQ AntibioticsLemonomycinThe 3,8-diazabicyclo[3.2.1]octane skeleton is established via a Hosomi-Sakurai reaction during total synthesis. mdpi.comAntitumor Agent
PeptidomimeticsFarnesyltransferase InhibitorThe framework is created by transannular enolate alkylation of a piperazinone derivative. nih.govEnzyme Inhibition

Development of Chiral Catalysts and Ligands Utilizing the Bicyclic Framework

The inherent chirality and rigidity of the 3,8-diazabicyclo[3.2.1]octane scaffold make it an attractive candidate for applications in asymmetric catalysis. The development of synthetic routes to access enantiomerically pure forms of the scaffold is crucial for this purpose.

Chiral ligands are essential for enantioselective metal-catalyzed reactions, and the 3,8-diazabicyclo[3.2.1]octan-2-one structure possesses several features desirable in a ligand scaffold. Its bicyclic nature provides a rigid backbone, which can create a well-defined chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction. The two nitrogen atoms offer potential coordination sites for metal ions.

Chiral synthesis of (+)-(1S, 5R)- and (-)-(1R, 5S)-3,8-diazabicyclo[3.2.1]octan-2-ones has been achieved starting from L- and D-pyroglutamates, respectively. researchgate.net The availability of both enantiomers is a significant advantage, as it allows for the synthesis of either enantiomer of a target product. While specific, widely-applied catalyst systems based on this exact framework are not yet prevalent in the literature, its structural properties make it a promising platform for future ligand design in asymmetric synthesis. evitachem.com

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic molecules. The choice of the organic linker is critical in determining the topology, pore size, and functional properties of the resulting MOF. Bicyclic diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are commonly used as linkers or pillars in MOF synthesis due to their rigidity and the defined orientation of their nitrogen lone pairs.

Theoretically, the 3,8-diazabicyclo[3.2.1]octane framework possesses the necessary attributes to act as a linker in MOFs. Its rigid structure could impart stability to the framework, and its two nitrogen atoms could coordinate to metal centers, propagating a network structure. However, despite the extensive research into MOF materials, the use of this compound or its parent scaffold as a primary building block in MOF synthesis is not well-documented in the reviewed scientific literature. researchgate.net Its potential in this area remains a subject for future exploration.

Construction of Diversified Chemical Libraries for Research Initiatives

One of the most powerful applications of the 3,8-diazabicyclo[3.2.1]octane scaffold is in the construction of chemical libraries for drug discovery and pharmacological screening. nbinno.com By using the core structure as a template and systematically varying the substituents at its reactive sites, chemists can generate large collections of related molecules for biological evaluation.

An orthogonally protected version, 3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid, has been described as a versatile building block specifically for the combinatorial synthesis of pharmacologically useful compounds. researchgate.net The use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for selective functionalization at different positions on the scaffold, further enabling chemical diversification. nbinno.com

This approach has been successfully applied to generate libraries of analogues of biologically active compounds. For example, a series of 3,8-diazabicyclo[3.2.1]octanes with various substituents at the N3 and N8 positions were synthesized as potential analogues of the potent natural analgesic epibatidine (B1211577) and screened for their activity. nih.gov This highlights the scaffold's role in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Table 2: Examples of Substituted 3,8-Diazabicyclo[3.2.1]octane Derivatives for Chemical Libraries

Core ScaffoldPosition of SubstitutionExample SubstituentTarget/Application
3,8-diazabicyclo[3.2.1]octaneN36-chloro-3-pyridazinylAnalogues of epibatidine for analgesic activity. nih.gov
8-methyl-3,8-diazabicyclo[3.2.1]octaneN3Various alkyl, aralkyl, and acyl groupsPharmacological screening. researchgate.net
3,8-diazabicyclo[3.2.1]octaneN3, N8Cinnamyl and propionyl groupsScreening for affinity towards mu-opioid receptors. researchgate.net

Combinatorial Chemistry Approaches for Scaffold Derivatization

While specific combinatorial libraries based on this compound have not been extensively reported, the scaffold is amenable to such approaches. Combinatorial chemistry allows for the rapid synthesis of a large number of related compounds from a common core structure.

For the this compound scaffold, derivatization could be envisioned at the N3-position. A library of analogs could be generated by reacting the secondary amine with a diverse set of building blocks.

Table 1: Potential Building Blocks for Combinatorial Derivatization at the N3-Position

Building Block ClassReaction TypePotential Functional Groups Introduced
Carboxylic AcidsAmide CouplingVaried aryl, heteroaryl, and alkyl groups
Aldehydes/KetonesReductive AminationDiverse substituted benzyl (B1604629) and alkyl groups
IsocyanatesUrea (B33335) FormationSubstituted urea functionalities
Sulfonyl ChloridesSulfonamide FormationAryl and alkyl sulfonamides

A hypothetical combinatorial library synthesis could involve parallel amide couplings with a set of diverse carboxylic acids, leading to a library of N3-acylated derivatives.

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers advantages in purification and automation for the construction of compound libraries. The 3,8-diazabicyclo[3.2.1]octan-2-one scaffold could potentially be utilized in solid-phase synthesis, although specific protocols for the 8-methyl derivative are not detailed in the literature.

A general strategy could involve the immobilization of a related precursor to a solid support. For instance, a protected derivative of 3,8-diazabicyclo[3.2.1]octan-2-one could be attached to a resin, followed by deprotection and on-resin derivatization at the N3-position. The final products would then be cleaved from the solid support for purification and screening.

Role in the Synthesis of Advanced Materials Precursors

The use of this compound as a direct precursor for advanced materials like polymerizable derivatives or functional monomers is not well-documented. However, the structural features of the molecule suggest potential avenues for such applications.

For example, the introduction of a polymerizable group, such as a vinyl, acrylate (B77674), or styrenyl moiety, onto the scaffold could transform it into a functional monomer. This could be achieved by reacting the N3-amine with a suitable reagent, for instance, acryloyl chloride.

Table 2: Potential Polymerizable Derivatives of this compound

Polymerizable GroupReagent for IntroductionResulting Monomer Type
AcryloylAcryloyl chlorideAcrylamide
MethacryloylMethacryloyl chlorideMethacrylamide
Styrenyl4-Vinylbenzyl chlorideVinylbenzylamine derivative

Polymerization of such monomers could lead to polymers with the bicyclic lactam scaffold incorporated into the side chains. These polymers might exhibit interesting properties due to the rigid and functional nature of the pendant groups.

Future Research Directions and Emerging Avenues for 8 Methyl 3,8 Diazabicyclo 3.2.1 Octan 2 One

Exploration of Unconventional and Highly Efficient Synthetic Pathways

The development of novel synthetic methodologies that are both efficient and environmentally benign is a paramount goal in modern chemistry. For a scaffold like 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one, future research is geared towards unconventional strategies that offer high degrees of stereocontrol and proceed under mild conditions.

Biocatalytic Approaches for Enantioselective Synthesis

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations, offering a sustainable alternative to traditional chemical methods. rsc.org The application of biocatalysis to the synthesis of bicyclic lactams is a promising area of research. nih.govresearchgate.net Engineered enzymes, such as crotonases and clavaminic acid synthase, have demonstrated the ability to produce bicyclic β-lactams and γ-lactams with precise control over stereochemistry. nih.govrsc.org

Future work could involve the design and engineering of enzymes specifically tailored for the asymmetric synthesis of the this compound core. This could involve structurally guided mutations of existing enzymes to accommodate the specific substrates required for its synthesis, enabling the production of single enantiomers with high purity. nih.gov Such enzymatic routes are highly sought after as they often proceed in aqueous media under mild temperature and pH conditions, significantly reducing chemical waste. rsc.org

Table 1: Potential Biocatalytic Strategies for Enantioselective Synthesis
Enzyme ClassPotential TransformationKey AdvantagesResearch Focus
Engineered CrotonasesAsymmetric C-N and C-C bond formation to construct the bicyclic core. nih.govHigh stereocontrol, potential for tandem reactions. nih.govProtein engineering to tune substrate specificity and improve catalytic efficiency.
Clavaminic Acid Synthase (CAS) AnalogsOxidative cyclization of a monocyclic precursor to form the bicyclic γ-lactam structure. rsc.orgPotential for relaxed substrate specificity, allowing for unnatural substrate transformation. rsc.orgExploring the substrate scope and mechanistic details of CAS-like oxygenases.
Hydrolases (e.g., Penicillin G acylase)Kinetic resolution of a racemic mixture of the final compound or a key intermediate. rsc.orgHigh enantioselectivity, well-established enzyme class.Development of efficient resolution processes and substrate matching for the bicyclic lactam.

Photoredox Catalysis for Mild Functionalization

Photoredox catalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to initiate single-electron transfer (SET) processes that enable the formation of reactive radical intermediates under exceptionally mild conditions. jocpr.comuni-regensburg.de This methodology is particularly attractive for the late-stage C-H functionalization of complex molecules, a transformation that is often challenging with traditional methods. nih.govnih.gov

Future research will likely focus on applying photoredox catalysis to directly functionalize the C-H bonds of the this compound scaffold. iclehs.fr This approach could allow for the introduction of a wide array of substituents (e.g., aryl, alkyl, and fluoroalkyl groups) without the need for pre-functionalized starting materials. nih.govacs.org The development of new photocatalysts and reaction conditions will be crucial to control the regioselectivity of these transformations, targeting specific positions on the bicyclic ring to generate novel analogs. jocpr.com

Table 2: Potential Photoredox-Catalyzed Functionalizations
Reaction TypePotential ReagentsTypical PhotocatalystAnticipated Outcome
C-H ArylationAryldiazonium salts or aryl halides. jocpr.comnih.govRuthenium or Iridium complexes, organic dyes (Eosin Y). uni-regensburg.deDirect attachment of aryl groups to the bicyclic core.
C-H AlkylationAlkyl halides, carboxylic acids, or peroxides. acs.orgIridium complexes.Introduction of diverse alkyl chains.
C-H TrifluoromethylationTrifluoroalkyl iodides. nih.govacs.orgRu(bpy)3Cl2.Installation of trifluoromethyl groups to modulate electronic properties.

Development of Highly Tunable and Modular Derivatization Strategies

To efficiently explore the chemical space around the this compound scaffold, modular and tunable derivatization strategies are essential. These methods allow for the rapid assembly of large libraries of related compounds from a common intermediate.

Click Chemistry Adaptations for Scaffold Diversification

Click chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for joining molecular fragments. sigmaaldrich.comnih.gov Its reliability, high yield, and tolerance of a wide range of functional groups make it an ideal tool for library synthesis in drug discovery. sigmaaldrich.com

Future efforts will involve the synthesis of this compound derivatives bearing either an azide (B81097) or a terminal alkyne "handle." This functionalized core could then be rapidly diversified by "clicking" it with a large collection of complementary alkynes or azides, respectively. rsc.org This modular approach would grant access to a vast array of novel compounds with diverse peripheral functionalities, which can be used to probe structure-activity relationships. nih.gov The resulting 1,2,3-triazole linker is metabolically stable and can act as a peptide bond mimic. nih.gov

Automated Synthesis and High-Throughput Experimentation

The combination of modular synthesis strategies with laboratory automation presents a powerful platform for accelerating the discovery process. nih.gov High-throughput experimentation (HTE) can be employed to rapidly screen and optimize reaction conditions, while automated synthesis platforms can execute the production of large compound libraries with minimal manual intervention. nih.govacs.org

Adapting the derivatization strategies for this compound, such as the click chemistry approach described above, to an automated workflow is a key future direction. This would involve using robotic liquid handlers to dispense reagents and perform reactions in parallel, typically in a microplate format. nih.gov The resulting libraries can then be directly subjected to high-throughput screening for biological activity, creating a seamless and efficient pipeline from synthesis to hit identification. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides invaluable tools for understanding and predicting chemical reactivity and properties, thereby guiding experimental design and reducing trial-and-error.

Future research on this compound will increasingly rely on advanced computational modeling. nih.gov Methods such as Density Functional Theory (DFT) can be used to study the mechanisms of potential synthetic reactions, predict the most favorable pathways, and rationalize observed regioselectivity. nih.gov For instance, modeling can help identify which C-H bonds on the scaffold are most susceptible to radical attack in a photoredox-catalyzed reaction, thus guiding the development of selective functionalization methods.

Furthermore, computational tools are crucial for understanding the conformational properties of the rigid bicyclic scaffold and its derivatives. nih.gov Molecular docking and molecular dynamics simulations can predict how different analogs bind to biological targets, providing insights that can guide the design of more potent and selective molecules. rsc.org This predictive power, when combined with automated synthesis, can significantly accelerate the design-make-test-analyze cycle in drug discovery.

Table 3: Application of Computational Modeling
Computational MethodApplication AreaPredicted Information
Density Functional Theory (DFT)Synthesis PlanningReaction energy profiles, transition state geometries, regioselectivity. nih.gov
Molecular Dynamics (MD)Conformational AnalysisStable conformations of derivatives, flexibility, solvent effects. nih.gov
Molecular DockingStructure-Based DesignBinding modes and affinities to protein targets. rsc.org
Quantitative Structure-Activity Relationship (QSAR)Lead OptimizationCorrelation of structural features with biological activity.

Machine Learning Algorithms in Reaction Outcome Prediction

The application of machine learning (ML) to forecast the outcomes of chemical reactions represents a paradigm shift in synthetic chemistry, moving from trial-and-error to data-driven predictive strategies. princeton.eduiscientific.org Although direct ML models for the synthesis of this compound have not been reported, the principles are readily applicable. Future research could focus on developing algorithms to predict the success, yield, and selectivity of reactions involving the diazabicyclo[3.2.1]octane core.

These predictive models are typically trained on large datasets of reactions, learning complex relationships between reactants, reagents, catalysts, solvents, and the resulting outcomes. nih.gov For a scaffold like this compound, an ML model could be trained to predict the optimal conditions for N-alkylation, acylation, or coupling reactions at the secondary amine position. By inputting molecular descriptors of the starting materials and various potential reagents, the algorithm could predict the most promising reaction conditions, thereby reducing experimental effort and resource consumption. princeton.edu

For instance, a random forest or neural network model could be developed using data from high-throughput experimentation. princeton.edu The model would learn from a matrix of experiments where variables such as the electrophile, base, solvent, and temperature are systematically varied. The resulting yields would serve as the training output. Such a model could then predict outcomes for new, untested combinations, accelerating the synthesis of novel derivatives for various applications. nih.gov

Table 1: Illustrative Data Structure for Machine Learning Prediction of N-Arylation Reaction Yield

Reactant (Amine)Reactant (Aryl Halide)CatalystLigandBaseSolventTemperature (°C)Predicted Yield (%)
This compound4-ChloronitrobenzenePd₂(dba)₃XPhosK₂CO₃Toluene11085
This compound4-ChloronitrobenzenePd(OAc)₂SPhosCs₂CO₃Dioxane10092
This compound2-BromopyridinePd₂(dba)₃RuPhosK₃PO₄THF8078
This compound4-IodoanisoleCuITMEDAK₂CO₃DMF12065

Automated Reaction Discovery and Optimization Platforms

Automated synthesis platforms are transforming chemical research by enabling high-throughput experimentation and rapid optimization of reaction conditions. cognit.cafu-berlin.de These systems integrate robotic liquid handlers with reaction modules and analytical tools, allowing for dozens or even hundreds of experiments to be run in parallel with minimal human intervention. cognit.cayoutube.com This technology is ideally suited for exploring the chemistry of the this compound scaffold.

A key future direction would be to employ an automated platform to map the reactivity of the bicyclic lactam. For example, a platform could be programmed to perform a wide array of synthetic transformations, such as reductive aminations, Suzuki couplings, or amide bond formations, on the core structure. Each reaction could be tested against a grid of catalysts, solvents, and temperatures to quickly identify optimal conditions. This approach would dramatically accelerate the creation of a diverse library of derivatives for biological screening or materials development. cognit.ca

The integration of real-time analysis, such as online NMR or LC-MS, into these automated systems allows for adaptive optimization. researchgate.net The platform could autonomously analyze the results of initial experiments and then design and execute subsequent rounds of experiments to refine the reaction conditions, converging on the optimal protocol without manual intervention. This would be particularly valuable for complex multi-step syntheses that build upon the this compound core.

Table 2: Example of an Automated High-Throughput Screening Array for a Reductive Amination Reaction

WellAldehyde/KetoneReducing AgentSolventAdditiveOutcome
A1BenzaldehydeNaBH(OAc)₃Dichloromethane (B109758)Acetic AcidHigh Conversion
A2BenzaldehydeNaBH(OAc)₃DichloroethaneNoneModerate Conversion
A3BenzaldehydeNaBH₄MethanolAcetic AcidLow Conversion
B1CyclohexanoneNaBH(OAc)₃DichloromethaneAcetic AcidHigh Conversion
B2CyclohexanoneNaBH(OAc)₃DichloroethaneNoneModerate Conversion
B3CyclohexanoneNaBH₄MethanolAcetic AcidByproduct Formation

Integration of the Bicyclic Scaffold into Novel Chemical Technologies

The unique three-dimensional structure and chemical functionality of the 3,8-diazabicyclo[3.2.1]octane scaffold make it a prime candidate for integration into advanced chemical technologies beyond its traditional role in medicinal chemistry.

Development of Chemical Probes and Analytical Reagents

Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their function in complex biological systems. The rigid 3,8-diazabicyclo[3.2.1]octane framework is an excellent starting point for creating such probes. enamine.netnih.gov Its well-defined spatial arrangement of nitrogen atoms allows for precise orientation of pharmacophoric features to achieve high affinity and selectivity for a target protein, such as a receptor or enzyme. nih.govacs.org

Future research could focus on synthesizing derivatives of this compound that are functionalized with reporter groups (e.g., fluorophores, biotin (B1667282) tags) or photoreactive moieties. For example, a derivative with known affinity for a specific nicotinic acetylcholine (B1216132) receptor subtype could be appended with a fluorescent dye. acs.org This would create a probe to visualize the localization and trafficking of these receptors in living cells via fluorescence microscopy. The lactam carbonyl group and the secondary amine provide two distinct points for chemical modification, allowing for the modular synthesis of a wide range of probes.

Table 3: Conceptual Design of Chemical Probes Based on the Diazabicyclo[3.2.1]octane Scaffold

Probe TypeScaffold ModificationReporter/TagPotential Biological TargetApplication
Fluorescent ProbeN-3 position functionalized with a linkerFluoresceinμ-Opioid Receptors nih.govReceptor imaging in neurons
Affinity-Based ProbeN-3 position functionalized with a linkerBiotinNicotinic Receptors acs.orgTarget protein pull-down and identification
Photoaffinity LabelN-3 aryl derivative with an azido (B1232118) groupBenzophenoneBCL6 nih.govCovalent labeling of binding site
PET LigandN-8 methyl group replaced with ¹¹CH₃¹¹C IsotopeCNS ReceptorsIn vivo brain imaging

Application in Material Science Beyond Traditional Organic Synthesis

The incorporation of rigid bicyclic structures into polymer backbones is a known strategy to enhance the thermomechanical properties of materials. digitellinc.comstanford.edu The diamine nature of the parent 3,8-diazabicyclo[3.2.1]octane scaffold makes it a highly attractive, yet underexplored, monomer for step-growth polymerization. acs.org

An emerging avenue of research is the use of this compound, or a de-methylated, reduced diamine derivative, as a rigid building block for high-performance polymers like polyamides and polyureas. By reacting the diamine with diacyl chlorides or diisocyanates, new polymers could be synthesized. The constrained, non-linear structure of the bicyclic monomer would disrupt chain packing and limit rotational freedom compared to linear aliphatic diamines (e.g., hexamethylenediamine). This is predicted to result in materials with higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength.

These novel polymers could find applications as engineering thermoplastics, fibers, or thermosetting resins. The specific stereochemistry of the bicyclic unit could also be exploited to create materials with unique chiroptical properties. Furthermore, the inherent basicity of the nitrogen atoms could be used to create functional materials, such as CO₂-capture media or proton-conducting membranes.

Table 4: Predicted Property Comparison for Polyamides Derived from Bicyclic vs. Linear Diamines

PropertyPolyamide with Linear Diamine (e.g., Nylon 6,6)Hypothetical Polyamide with Diazabicyclo[3.2.1]octanePredicted Advantage of Bicyclic Scaffold
Monomer Structure Flexible, linearRigid, bicyclicConstrained chain mobility
Glass Transition Temp. (Tg) 50-80 °C>150 °C (Predicted)Improved performance at high temperatures
Crystallinity Semi-crystallineAmorphous (Predicted)Optical transparency
Mechanical Modulus HighPotentially higherIncreased stiffness and rigidity
Solubility Soluble in strong acidsPotentially improved solubility in organic solventsEasier processing

Q & A

Q. What are the common synthetic routes for 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one?

The compound is synthesized via multi-step procedures starting from adipic acid derivatives. Key methods include:

  • Beckmann rearrangement : Used to generate bicyclic intermediates from oxime precursors (e.g., 1,4-diazabicyclo[3.2.2]nonan-3-one) .
  • Stille/Suzuki cross-coupling : Employed to introduce aryl substituents at the 3-position, though Suzuki coupling may yield complex mixtures requiring optimization .
  • Radical cyclization : Achieves high diastereocontrol (>99%) for bicyclic frameworks using tributyltin hydride and AIBN .

Q. What spectroscopic methods are used to characterize this compound?

Structural elucidation relies on:

  • X-ray crystallography : Determines absolute stereochemistry and bicyclic conformation (e.g., orthorhombic crystal system with space group P212121) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and stereoisomers, particularly for methyl and azabicyclic groups .
  • Mass spectrometry : Confirms molecular weight (e.g., C₈H₁₄N₂O with MW 166.22 g/mol) .

Q. What purification techniques are effective post-synthesis?

  • Chromatography : Column chromatography (silica gel) resolves diastereomers and removes byproducts .
  • Recrystallization : Solvent systems like toluene/hexane improve purity for crystalline derivatives .
  • Distillation : Applied for low-molecular-weight intermediates .

Q. What are the key structural features influencing pharmacological activity?

  • Bicyclic core : The 3,8-diazabicyclo[3.2.1]octane scaffold enhances rigidity, promoting selective binding to transporters (DAT, SERT, NET) .
  • Substituent effects : Methyl groups at the 8-position improve metabolic stability, while cinnamoyl or triazolyl groups modulate receptor affinity .

Advanced Research Questions

Q. How does stereochemistry influence biological activity in derivatives?

Stereoselectivity critically impacts target engagement:

  • Stereoisomerism : Endo vs. exo configurations alter binding to dopamine transporters (DAT). For example, (8R)-configured derivatives show 2–3× higher DAT uptake inhibition than (8S) isomers .
  • Chiral centers : Hydroxy or benzyl substituents at specific positions (e.g., 2R,3S) enhance µ-opioid receptor affinity in analgesic analogs .

Q. What strategies resolve contradictions in reported biological data?

Discrepancies arise from assay variability. Mitigation approaches include:

  • Standardized assays : Use identical cell lines (e.g., HEK-293 for transporter studies) and radioligands (e.g., [³H]WIN35428 for DAT) .
  • Meta-analysis : Compare IC₅₀ values across studies, controlling for pH, temperature, and buffer composition .

Q. How can computational modeling predict sigma receptor affinity?

  • Docking studies : Simulate interactions with sigma-2 receptor pockets (e.g., hydrophobic residues in TM domains) .
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with binding data to prioritize synthetic targets .

Q. What synthetic challenges arise in achieving high diastereomeric excess?

  • Radical cyclization : Requires strict control of initiator (AIBN) concentration and reaction time to minimize racemization .
  • Asymmetric catalysis : Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) improve enantioselectivity in ketone reductions .

Q. How to design selective sigma-1/sigma-2 receptor ligands?

  • Pharmacophore tuning : Introduce bulky substituents (e.g., 5-chloro-2-methoxybenzenesulfonyl) to sterically hinder sigma-1 binding while maintaining sigma-2 affinity .
  • Selectivity assays : Use competitive binding with [³H]DTG (sigma-2) and ³H-pentazocine (sigma-1) to quantify ratios .

Q. What methodologies optimize reaction yields for triazolyl derivatives?

  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres achieves >90% yields for 1,2,3-triazole incorporation .
  • Solvent optimization : Acetonitrile/DMSO mixtures enhance solubility of intermediates during sulfonylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.